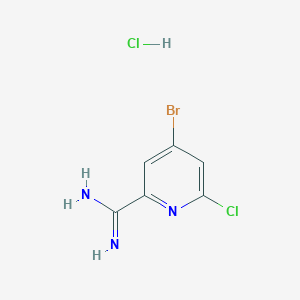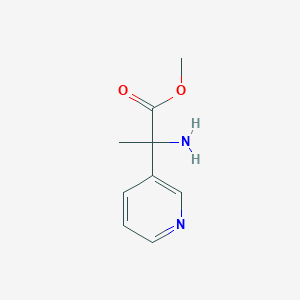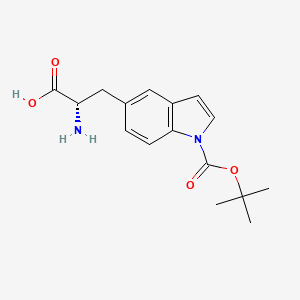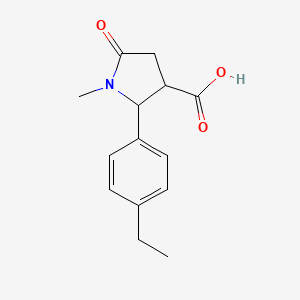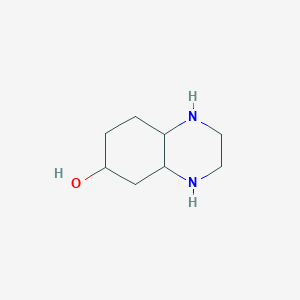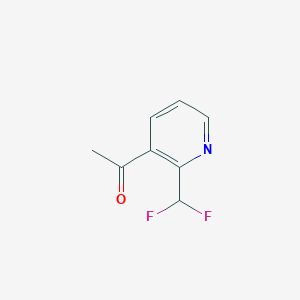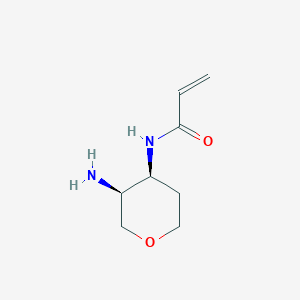
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide is a compound of interest in various scientific fields due to its unique structural properties. This compound features a tetrahydropyran ring, an amine group, and an acrylamide moiety, making it a versatile molecule for chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide typically involves the following steps:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amine group: This step often involves reductive amination or other amine introduction techniques.
Attachment of the acrylamide moiety: This is usually done through amidation reactions, where an acrylamide group is introduced to the molecule.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to scale up the production.
Analyse Chemischer Reaktionen
Types of Reactions
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The acrylamide moiety can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of polymers and other industrial materials.
Wirkmechanismus
The mechanism of action of N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins, while the acrylamide moiety can participate in covalent bonding with nucleophilic sites on enzymes or receptors. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acrylamide: Unique due to its specific combination of functional groups.
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)acetamide: Similar structure but with an acetamide group instead of an acrylamide.
N-((3S,4S)-3-Aminotetrahydro-2H-pyran-4-yl)propionamide: Similar structure but with a propionamide group.
Uniqueness
This compound is unique due to its specific combination of a tetrahydropyran ring, an amine group, and an acrylamide moiety. This combination allows for versatile chemical reactivity and a wide range of applications in various scientific fields.
Eigenschaften
Molekularformel |
C8H14N2O2 |
|---|---|
Molekulargewicht |
170.21 g/mol |
IUPAC-Name |
N-[(3S,4S)-3-aminooxan-4-yl]prop-2-enamide |
InChI |
InChI=1S/C8H14N2O2/c1-2-8(11)10-7-3-4-12-5-6(7)9/h2,6-7H,1,3-5,9H2,(H,10,11)/t6-,7+/m1/s1 |
InChI-Schlüssel |
JAPDAPOJEFHXOF-RQJHMYQMSA-N |
Isomerische SMILES |
C=CC(=O)N[C@H]1CCOC[C@H]1N |
Kanonische SMILES |
C=CC(=O)NC1CCOCC1N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


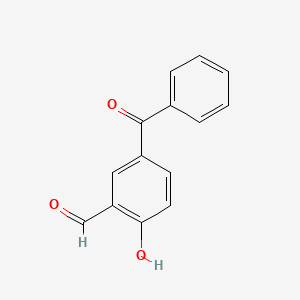
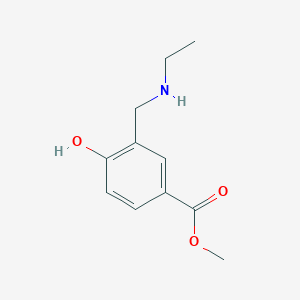
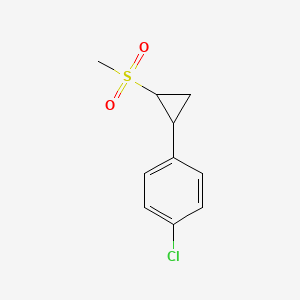
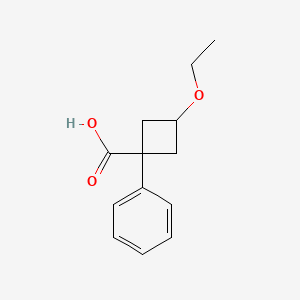

![7-morpholin-4-yl-2H-[1,2,5]oxadiazolo[2,3-a]pyridin-4-amine](/img/structure/B13004518.png)
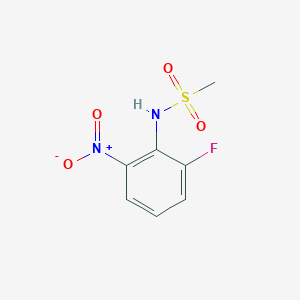
![4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazine-7-carbonitrile](/img/structure/B13004531.png)
